EcliptasaponinD

Description

Contextualization within Natural Product Chemistry Research on Bioactive Saponins (B1172615)

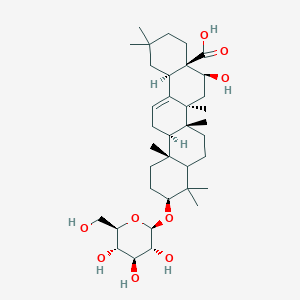

Ecliptasaponin D is a specific triterpenoid (B12794562) saponin (B1150181) isolated from the plant Eclipta prostrata (L.) L., also known as Eclipta alba (L.) Hassk. medchemexpress.comnih.gov. In the field of natural product chemistry, saponins represent a vast and structurally diverse class of glycosides. They consist of a lipid-soluble aglycone, which can be a triterpene or a steroid, linked to one or more water-soluble sugar moieties. glpbio.cn This dual nature imparts upon them surface-active or soap-like properties.

The isolation and characterization of saponins like Ecliptasaponin D are a significant focus of phytochemical research. The process typically involves extraction from the plant material, followed by various chromatographic techniques to separate the complex mixture of compounds. innspub.net The structure of Ecliptasaponin D has been elucidated as 3β, 16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside through spectral analysis. medchemexpress.com

Eclipta prostrata is a rich source of various bioactive compounds, including a variety of triterpenoid saponins known as eclalbasaponins. nih.govglobaljournals.org Research into these compounds is driven by the plant's extensive use in traditional medicine systems for treating a range of ailments, suggesting the presence of pharmacologically active constituents. nih.govthepharmajournal.com

Significance of Triterpenoid Saponins in Current Biomedical Research

Triterpenoid saponins, the class to which Ecliptasaponin D belongs, are of considerable interest in contemporary biomedical research due to their wide spectrum of biological activities. These activities are largely attributed to their diverse and complex chemical structures. researchgate.net

Preclinical studies on various triterpenoid saponins have revealed a range of promising pharmacological effects, including:

Anti-inflammatory properties: Many triterpenoid saponins have been shown to modulate inflammatory pathways. For instance, some saponins can inhibit the production of pro-inflammatory mediators. medchemexpress.com

Hepatoprotective effects: The potential of triterpenoid saponins to protect the liver from damage induced by toxins has been a key area of investigation. wjpls.org

Anticancer activity: Certain triterpenoid saponins have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. amegroups.orgnih.gov

Immunomodulatory effects: These compounds can also influence the activity of the immune system, sometimes enhancing and at other times suppressing immune responses. medchemexpress.com

Antimicrobial activity: Some saponins exhibit activity against a range of bacteria and fungi. nih.gov

Despite their therapeutic potential, a significant challenge in the biomedical application of triterpenoid saponins is their often low bioavailability, which can limit their effectiveness when administered orally. glpbio.cn

Overview of Current Academic and Preclinical Research Landscape on Ecliptasaponin D

The current research landscape for Ecliptasaponin D specifically is somewhat limited, with much of the focus being on the crude extracts of Eclipta prostrata or other more abundant saponins from the plant, such as Ecliptasaponin A. medchemexpress.comamegroups.org While Ecliptasaponin D is identified as a constituent of the plant, detailed preclinical studies on its isolated form are not extensively reported in publicly available literature. medchemexpress.comthepharmajournal.com

However, the known biological activities of the plant extract and other closely related saponins provide a basis for inferring the potential areas of interest for future research on Ecliptasaponin D. Eclipta prostrata extracts, which contain Ecliptasaponin D, are noted for their anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects. medchemexpress.com

Research on other saponins from Eclipta prostrata, such as the eclalbasaponins, has shown more specific activities. For example, some eclalbasaponins have demonstrated antibacterial effects by disrupting the cell membranes of bacteria. nih.govresearchgate.net Ecliptasaponin A has been investigated for its anticancer properties, showing an ability to induce apoptosis in lung cancer cells. amegroups.orgnih.gov

Given this context, it is plausible that Ecliptasaponin D may also possess some of these biological activities. However, without specific in vitro and in vivo studies on the purified compound, its precise pharmacological profile remains to be elucidated. Future research should aim to isolate sufficient quantities of Ecliptasaponin D to conduct comprehensive preclinical evaluations of its potential therapeutic effects.

Research Findings on Bioactive Compounds from Eclipta prostrata

| Compound/Extract | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| Ecliptasaponin A | Anticancer (Non-small cell lung cancer) | Inhibited cell growth and induced apoptosis in H460 and H1975 cell lines. Reduced tumor burden in a mouse xenograft model. | amegroups.orgnih.gov |

| Eclalbasaponin | Antibacterial | Showed a clear zone of inhibition against Bacillus subtilis and Pseudomonas aeruginosa. Caused disruption of the bacterial cell membrane. | nih.govresearchgate.net |

| Eclipta prostrata Extract | Hepatoprotective | Demonstrated protective effects against liver damage in animal models. | wjpls.org |

| Eclipta prostrata Extract | Anti-inflammatory | Inhibited the release of inflammatory mediators in cell-based assays. | medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H58O9 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(4aR,5S,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24+,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1 |

InChI Key |

WYDPEADEZMZKNM-XCRUBJGFSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |

Origin of Product |

United States |

Advanced Methodologies for Ecliptasaponind Isolation, Purification, and Characterization in Research

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis

Chromatographic methods are fundamental to the study of natural products, offering the means to separate individual compounds from complex mixtures. For a saponin (B1150181) like Ecliptasaponin D, a multi-faceted chromatographic approach is often essential to achieve the requisite purity for structural analysis and bioactivity screening.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Ecliptasaponin D

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of specific compounds within a plant extract. The development of a robust and validated HPLC method is crucial for ensuring the accuracy and reliability of research findings. While a specific validated method for Ecliptasaponin D is not extensively documented, a representative method can be developed based on established protocols for similar triterpenoid (B12794562) saponins (B1172615) found in Eclipta prostrata.

A typical HPLC method for the analysis of Ecliptasaponin D would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient elution using acetonitrile (B52724) and water, often with the addition of a small percentage of formic or acetic acid to improve peak shape and resolution. Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for compounds like saponins that lack a strong chromophore.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. This involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by comparing the chromatograms of a blank, a standard solution of Ecliptasaponin D, and a sample extract.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions at different concentrations and plotting the peak area against concentration.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the standard is added to a sample and the percentage recovery is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The following table outlines the parameters for a hypothetical validated HPLC method for Ecliptasaponin D, based on methods for similar compounds. nih.govmdpi.com

| Parameter | Specification |

| Chromatographic System | Agilent 1200 Series or equivalent |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | DAD at 210 nm or ELSD |

| Column Temperature | 25 °C |

| Linearity (r²) | ≥ 0.999 |

| Precision (RSD%) | Intra-day: < 2.0%, Inter-day: < 3.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| LOD | ~0.5 µg/mL |

| LOQ | ~1.5 µg/mL |

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) for Preparative Scale Isolation

For the isolation of larger quantities of Ecliptasaponin D for extensive biological testing or for use as a reference standard, preparative scale techniques are necessary. Countercurrent Chromatography (CCC) and its variant, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that are exceptionally well-suited for the separation of saponins. These methods avoid the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample and leading to high recovery rates.

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC/CPC method. This is typically achieved through a series of trial-and-error experiments, where the partition coefficient (K) of the target compound is determined in various solvent systems. An ideal K value is typically between 0.5 and 2.0. For the separation of oleanane-type saponins, solvent systems composed of n-hexane, ethyl acetate, methanol (B129727), and water in varying ratios are commonly employed. mdpi.comphcogj.com

The isolation process involves dissolving the crude or semi-purified extract of Eclipta alba in a mixture of the upper and lower phases of the selected solvent system. The column is first filled with the stationary phase, and then the sample solution is injected. The mobile phase is then pumped through the column, and the eluent is collected in fractions. The fractions are then analyzed by HPLC or TLC to identify those containing the pure Ecliptasaponin D.

| Parameter | Specification |

| Technique | High-Speed Countercurrent Chromatography (HSCCC) |

| Apparatus | TBE-300A HSCCC or similar |

| Solvent System | e.g., n-Hexane-Ethyl Acetate-Methanol-Water (1:1:1:1, v/v/v/v) |

| Stationary Phase | Upper or Lower Phase (depending on K value) |

| Mobile Phase | Lower or Upper Phase |

| Flow Rate | 1.5 - 2.0 mL/min |

| Rotational Speed | 800 - 900 rpm |

| Detection | UV at 210 nm or offline TLC/HPLC analysis of fractions |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. For the analysis of Ecliptasaponin D, a UHPLC method would provide a rapid and efficient means of quality control and screening of numerous samples.

A UHPLC method for Ecliptasaponin D would likely utilize a sub-2 µm C18 column and a rapid gradient elution with acetonitrile and acidified water. The shorter analysis times, often under 10 minutes, make this technique ideal for high-throughput applications.

Spectroscopic Techniques for Comprehensive Structural Elucidation and Advanced Characterization

Once Ecliptasaponin D has been isolated in high purity, a suite of spectroscopic techniques is employed to confirm its structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complex Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For a complex triterpenoid saponin like Ecliptasaponin D, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The anomeric proton of the glucose moiety would be expected to appear as a doublet in the region of δ 4.5-5.5 ppm.

¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). The spectrum of Ecliptasaponin D would show 36 carbon signals, corresponding to the 30 carbons of the aglycone and the 6 carbons of the glucose unit.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is crucial for tracing the connectivity of protons in the aglycone and the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly important for establishing the connectivity between the aglycone and the sugar moiety, as well as for assigning quaternary carbon signals.

| Carbon | Expected Chemical Shift (δ, ppm) | Carbon | Expected Chemical Shift (δ, ppm) |

| 1 | ~39.0 | 16 | ~74.0 |

| 2 | ~27.5 | 17 | ~47.0 |

| 3 | ~89.0 | 18 | ~42.0 |

| 4 | ~39.5 | 19 | ~46.5 |

| 5 | ~56.0 | 20 | ~31.0 |

| 6 | ~18.5 | 21 | ~34.0 |

| 7 | ~33.0 | 22 | ~33.0 |

| 8 | ~40.0 | 23 | ~28.0 |

| 9 | ~48.0 | 24 | ~17.0 |

| 10 | ~37.0 | 25 | ~16.0 |

| 11 | ~24.0 | 26 | ~17.5 |

| 12 | ~123.0 | 27 | ~26.0 |

| 13 | ~144.0 | 28 | ~180.0 |

| 14 | ~42.5 | 29 | ~33.0 |

| 15 | ~28.5 | 30 | ~24.0 |

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly isolated compound. For Ecliptasaponin D (C₃₆H₅₈O₉), the expected exact mass would be calculated and compared to the experimentally determined value.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are invaluable for the analysis of complex mixtures and the structural elucidation of individual components. In the context of Ecliptasaponin D, LC-MS/MS would be used to obtain fragmentation data. The precursor ion, [M-H]⁻ in negative ion mode (m/z 633.4008), would be selected and subjected to collision-induced dissociation (CID). nih.gov The resulting product ions would provide information about the structure of the molecule. For instance, the loss of the glucose moiety (162 Da) would be a characteristic fragmentation, leading to a product ion corresponding to the aglycone. Further fragmentation of the aglycone would provide insights into its structure.

A proposed fragmentation pathway for Ecliptasaponin D in negative ion mode ESI-MS/MS is as follows:

Precursor Ion: [M-H]⁻ at m/z 633.4

Primary Fragmentation: Loss of the glucose unit (-162 Da) to yield the aglycone fragment at m/z 471.4.

Secondary Fragmentation of Aglycone: Subsequent losses of water (-18 Da) and carboxyl group (-44 Da) from the aglycone fragment.

The following table summarizes the mass spectrometric data for Ecliptasaponin D. nih.gov

| Parameter | Value |

| Molecular Formula | C₃₆H₅₈O₉ |

| Molecular Weight | 634.84 g/mol |

| Ionization Mode | ESI-Negative |

| Precursor Ion [M-H]⁻ | m/z 633.4008 |

| Key Fragment Ion (Aglycone) | m/z 471.4 |

Circular Dichroism (CD) Spectroscopy for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the three-dimensional structure of chiral molecules like Ecliptasaponin D. This method is predicated on the differential absorption of left and right circularly polarized light by a sample. For triterpenoid saponins, CD spectroscopy is particularly useful for elucidating the conformation of the aglycone skeleton and the stereochemistry of its substituents.

Advanced Electrophoretic Methods for Purity and Isomer Analysis

Capillary Electrophoresis (CE) for Ecliptasaponin D Purity and Electrophoretic Mobility Studies

Capillary electrophoresis (CE) has emerged as a high-resolution separation technique with significant advantages for the analysis of saponins, including high efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com For a compound like Ecliptasaponin D, CE can be an invaluable tool for assessing its purity and studying its electrophoretic behavior.

The separation in CE is based on the differential migration of charged species in an electric field. Ecliptasaponin D, with its carboxylic acid group, can be readily ionized in a suitable buffer system, allowing it to migrate in the capillary. The electrophoretic mobility of Ecliptasaponin D is a function of its charge-to-size ratio. This property can be exploited to separate it from closely related impurities, such as isomers or degradation products that may have subtle differences in their charge or hydrodynamic radius.

In a typical CE setup for purity analysis, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the Ecliptasaponin D sample is injected and a high voltage is applied. The components of the sample will separate into distinct zones based on their electrophoretic mobilities and will be detected as they pass a detector window. The resulting electropherogram provides a high-resolution profile of the sample, where the peak area of Ecliptasaponin D relative to the total peak area can be used to determine its purity. The high efficiency of CE allows for the separation of isomers that might be difficult to resolve by traditional chromatographic methods. nih.govyoutube.com

The electrophoretic mobility itself is a key physicochemical parameter. By systematically studying the migration of Ecliptasaponin D under different pH and buffer conditions, valuable information about its ionization behavior can be obtained. This data is not only crucial for optimizing separation methods but also for understanding its potential interactions in biological systems.

| Parameter | Significance in Ecliptasaponin D Analysis |

| Purity Assessment | High-resolution separation of Ecliptasaponin D from impurities and isomers. |

| Electrophoretic Mobility | Provides insights into the charge-to-size ratio and ionization characteristics. |

| Method Development | Optimization of buffer pH and composition for efficient and robust analysis. |

Computational and Chemoinformatic Approaches in Ecliptasaponin D Analytical Research

The integration of computational and chemoinformatic tools has revolutionized natural product research. These in silico approaches offer predictive power that can guide and accelerate the experimental analysis of compounds like Ecliptasaponin D.

Chemometric Analysis of Complex Ecliptasaponin D-Related Datasets

The analysis of Ecliptasaponin D often occurs within the context of a complex plant extract. Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are statistical tools that can be applied to large analytical datasets (e.g., from HPLC, LC-MS) to discern patterns and relationships. mdpi.com

When analyzing extracts of Eclipta prostrata, where Ecliptasaponin D is a constituent, chemometrics can be employed to:

Differentiate between samples: PCA can be used to classify different batches or sources of the plant material based on their saponin profiles. This is crucial for quality control and standardization.

Identify key markers: By examining the loadings plots from a PCA, it is possible to identify the specific saponins, including Ecliptasaponin D, that are most influential in distinguishing between sample groups.

Correlate chemical profiles with biological activity: By combining chemical data with bioassay results, chemometric models can be built to identify the compounds that are most likely responsible for the observed biological effects.

In Silico Tools for Structural Prediction, Dereplication, and Retention Time Modeling

In silico tools provide a powerful avenue for the predictive analysis of Ecliptasaponin D, aiding in its identification and characterization.

Structural Prediction and Dereplication: Dereplication is the rapid identification of known compounds in a complex mixture to avoid their re-isolation. In the context of Ecliptasaponin D, this can be achieved by comparing experimental data (e.g., MS/MS fragmentation patterns) with in silico generated data or existing databases. mdpi.com Software programs can predict the mass spectral fragmentation of a proposed structure, such as Ecliptasaponin D, which can then be matched against the experimental data. Furthermore, prediction of NMR chemical shifts for a given structure can aid in its confirmation. iomcworld.com

Retention Time Modeling: The prediction of chromatographic retention times based on a compound's structure is a rapidly advancing field. chromatographyonline.comchromatographyonline.com For Ecliptasaponin D, quantitative structure-retention relationship (QSRR) models can be developed. These models use a set of calculated molecular descriptors (e.g., logP, polar surface area, molecular weight) to predict the retention time of a compound under specific chromatographic conditions.

| In Silico Tool | Application for Ecliptasaponin D Research |

| Mass Spectral Simulators | Prediction of MS/MS fragmentation patterns to aid in the identification of Ecliptasaponin D in complex mixtures. |

| NMR Prediction Software | Calculation of 1H and 13C NMR chemical shifts to assist in structure elucidation and verification. |

| QSRR Modeling | Prediction of HPLC retention times to facilitate method development and compound identification. |

The development of a robust QSRR model for saponins would involve a training set of related compounds with known retention times. Once validated, this model could predict the retention time of Ecliptasaponin D, thereby narrowing down the search for this compound in a chromatogram of a plant extract. This approach can significantly streamline the process of isolating and identifying Ecliptasaponin D.

Biosynthetic Pathways and Regulation of Ecliptasaponind in Plant Systems

Elucidation of Precursor Biosynthesis and Upstream Metabolic Pathways

The journey to Ecliptasaponin D begins with fundamental building blocks derived from primary metabolism. Acetyl-CoA serves as the initial precursor, fueling the mevalonate (B85504) (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids, which ultimately generate isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) frontiersin.orgresearchgate.netdntb.gov.uabiorxiv.orgfrontiersin.org. These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then converted into squalene (B77637), a linear 30-carbon precursor frontiersin.orgresearchgate.netdntb.gov.uaresearchgate.net.

Squalene is a pivotal intermediate, undergoing oxidation to 2,3-oxidosqualene (B107256). This molecule then serves as the substrate for oxidosqualene cyclases (OSCs), a critical class of enzymes that catalyze the cyclization of the linear precursor into complex cyclic triterpene skeletons. For oleanane-type saponins (B1172615), which are prevalent in Eclipta prostrata researchgate.netresearchgate.net, the primary aglycone precursor is β-amyrin, formed through the action of β-amyrin synthases (βAS) researchgate.netresearchgate.netijnrd.org. Eclipta prostrata has been found to contain squalene researchgate.netglobalresearchonline.net and β-amyrin researchgate.netresearchgate.netiuh.edu.vnresearchgate.netmdpi.com, confirming these upstream intermediates in its metabolic repertoire. The general pathway for oleanane-type saponin (B1150181) biosynthesis involves the cyclization of 2,3-oxidosqualene to β-amyrin, followed by oxidative modifications and glycosylation researchgate.netdntb.gov.uaresearchgate.net.

Identification and Characterization of Key Enzymes Involved in Ecliptasaponin D Formation

The transformation of the basic triterpene skeleton into specific saponins like Ecliptasaponin D relies on a series of specialized enzymes, primarily OSCs, cytochrome P450 monooxygenases (CYPs), and UDP-dependent glycosyltransferases (UGTs).

Transcriptomic and Proteomic Analysis of Genes and Proteins Regulating Saponin Biosynthesis

Understanding the regulation of saponin biosynthesis involves examining gene and protein expression patterns. In model plants like Medicago truncatula, saponin accumulation is known to be positively regulated by jasmonate (JA) phytohormones, often mediated by transcription factors (TFs) such as basic helix-loop-helix (bHLH), MYB, WRKY, and NAC families, which can activate the expression of structural genes in the biosynthetic pathway biorxiv.orgfrontiersin.orgnih.govresearchgate.net. Post-translational modifications and protein-protein interactions also contribute to regulatory control researchgate.net.

While direct proteomics data for saponin biosynthesis regulation in Eclipta prostrata is limited, transcriptomic studies are beginning to shed light on secondary metabolite pathways. For instance, a de novo transcriptome analysis in E. prostrata has identified differentially expressed transcripts related to wedelolactone (B1682273) (WDL) biosynthesis, indicating the potential of such approaches to uncover regulatory networks researchgate.netnih.gov. Studies in other plants have successfully used integrated metabolome and transcriptome analyses to identify candidate genes and TFs involved in saponin biosynthesis, providing a framework for similar investigations in Eclipta biorxiv.orgfrontiersin.org.

Biotechnological Strategies for Enhanced Ecliptasaponin D Production in Controlled Systems

Given the pharmacological importance of saponins, biotechnological strategies are being explored to enhance their production, either through optimizing plant cultivation or employing cell-based systems.

Plant Tissue Culture and Cell Suspension Systems for Ecliptasaponin D Accumulation

Plant tissue culture techniques offer a controlled environment for plant propagation and secondary metabolite production, potentially overcoming limitations of field cultivation such as seasonal variability and low yields. Eclipta prostrata has been successfully propagated in vitro using nodal explants and shoot tips, with established protocols for callus induction and shoot regeneration globalresearchonline.netresearchgate.net. These methods can be further optimized to enhance the production of specific bioactive compounds.

For example, E. prostrata hairy root cultures have demonstrated significantly increased production of compounds like wedelolactone and 3,5-di-O-caffeoylquinic acid (3,5-diCQA) when treated with elicitors such as jasmonic acid (JA) and methyl jasmonate (MeJA) nih.gov. This suggests that similar elicitation strategies could be applied to boost Ecliptasaponin D accumulation. Cell suspension cultures (CSCs) are also being investigated, with studies showing that nanoparticles can influence the accumulation of bioactive compounds in Gymnema sylvestre CSCs mdpi.com, indicating potential for similar applications in Eclipta. Furthermore, optimization of extraction methods, such as ultrasonic-assisted extraction (UAE), has been developed to efficiently isolate total saponins from E. prostrata researchgate.net, underscoring the presence of these compounds in plant material amenable to biotechnological processing.

Metabolic Engineering Approaches for Biosynthetic Pathway Optimization

Metabolic engineering aims to rationally modify plant metabolic pathways to increase the yield of target compounds. This involves identifying and manipulating key genes and regulatory elements. Transcriptomic studies are instrumental in this regard, as they can pinpoint genes encoding enzymes (e.g., CYPs, UGTs) and transcription factors (e.g., WRKY, NAC, bHLH) that play critical roles in saponin biosynthesis biorxiv.orgfrontiersin.org. By overexpressing positive regulators or downregulating negative ones, or by introducing genes from other species, metabolic pathways can be engineered for enhanced Ecliptasaponin D production.

While specific metabolic engineering strategies for Ecliptasaponin D are yet to be detailed, the foundational research in identifying regulatory TFs and structural genes in Eclipta and related species provides a roadmap. For instance, understanding the role of specific UGTs or CYPs in the glycosylation or oxidation steps leading to Ecliptasaponin D could allow for targeted genetic modification or heterologous expression in microbial hosts. Furthermore, manipulating plant-microbe interactions, such as arbuscular mycorrhizal fungi (AMF) colonization, has been shown to influence polyphenol profiles in E. prostrata frontiersin.org, hinting at indirect biotechnological approaches to modulate secondary metabolism.

Compound List:

Synthetic Chemistry Approaches to Ecliptasaponind and Its Bioactive Analogs

Total Synthesis Strategies for the Ecliptasaponin D Aglycone and Glycosidic Moiety

The total synthesis of Ecliptasaponin D has not yet been reported in the scientific literature. However, the synthesis of such a molecule can be envisioned through a convergent strategy, where the aglycone and the glycosidic moiety are synthesized separately and then coupled.

A retrosynthetic analysis of the Ecliptasaponin D aglycone, 3β, 16β-dihydroxy olean-12-ene-28-oic acid, would logically begin with the disconnection of the glycosidic bond, separating the triterpenoid (B12794562) core from the glucose unit. The aglycone itself, a pentacyclic triterpenoid of the oleanane (B1240867) type, presents several key challenges, including the stereocontrolled formation of multiple chiral centers and the construction of the five-ring system.

Key strategic disconnections for the oleanane scaffold would likely involve:

Ring-closing metathesis (RCM) or Diels-Alder reactions to construct the C-ring with the characteristic double bond at C12-C13.

Radical cyclizations or cation-polyene cyclizations to form the polycyclic system from a suitably functionalized acyclic or less complex cyclic precursor. This approach mimics the biosynthetic pathway where squalene (B77637) is cyclized by oxidosqualene cyclases. nih.govresearchgate.net

Annulation strategies , building the rings sequentially onto a pre-existing core.

The synthesis would require careful planning to install the hydroxyl groups at C3 and C16 with the correct β-stereochemistry and the carboxylic acid at C28. The stereochemistry of these functional groups is crucial for the biological activity of the final saponin (B1150181).

The construction of the complex polycyclic scaffold of saponins (B1172615) like Ecliptasaponin D demands a high degree of stereocontrol. Modern synthetic methods that could be employed include:

Chiral pool synthesis: Utilizing readily available chiral natural products as starting materials. For triterpenoids, compounds like β-amyrin or lupeol (B1675499) could serve as starting points for the synthesis of the Ecliptasaponin D aglycone, although this would be a semisynthetic rather than a total synthetic approach. nih.gov

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as asymmetric hydrogenations, epoxidations, or Diels-Alder reactions.

Substrate-controlled reactions: Leveraging the existing stereocenters in a synthetic intermediate to direct the stereochemistry of subsequent transformations.

The synthesis of various triterpenoid skeletons has been achieved and serves as a blueprint for the potential synthesis of the Ecliptasaponin D aglycone. These syntheses often feature a cascade of reactions to rapidly build molecular complexity.

Glycosylation, the formation of the glycosidic bond between the aglycone and the sugar moiety, is a critical and often challenging step in saponin synthesis. The goal is to form the desired anomer (in the case of Ecliptasaponin D, a β-glycosidic linkage) with high yield and selectivity. nih.gov

Several novel glycosylation methods have been developed that could be applicable to the synthesis of Ecliptasaponin D: bohrium.com

Schmidt Trichloracetimidate Method: This is a widely used and reliable method for glycosylation, often providing good yields and stereoselectivity. The use of acetonitrile (B52724) as a solvent in the glycosylation of lupane-type saponins has been shown to be effective. researchgate.net

Glycosyl Fluorides with Solid Acid Catalysts: The use of heterogeneous solid acids like sulfated zirconia can promote stereocontrolled glycosylations. bohrium.comscilit.com

Ionic Liquid-Based Glycosylation: Ionic liquids can serve as recyclable reaction media and influence the stereochemical outcome of glycosylation reactions. bohrium.comscilit.com

Neighboring Group Participation: The use of participating protecting groups on the glycosyl donor, such as a 2-O-acyl group, can direct the formation of 1,2-trans-glycosides, which would be suitable for installing the β-glucose moiety of Ecliptasaponin D. dntb.gov.ua However, care must be taken to avoid acyl migration to the aglycone. dntb.gov.ua

The choice of glycosylation method would depend on the specific structure of the aglycone and the glycosyl donor, as well as the desired stereochemical outcome.

| Glycosylation Method | Activator/Solvent | Key Features |

| Schmidt Trichloracetimidate | TMSOTf | Widely applicable, often good stereocontrol. |

| Acetonitrile Directed Glycosylation | Acetonitrile | High yields for lupane (B1675458) saponins. researchgate.net |

| Glycosyl Fluorides | Sulfated Zirconia | Heterogeneous catalyst, stereocontrolled. bohrium.comscilit.com |

| Ionic Liquid Glycosylation | Ionic Liquids | Recyclable media, influences stereoselectivity. bohrium.comscilit.com |

Semisynthesis and Derivatization of Ecliptasaponin D from Natural Precursors

Given the complexity of total synthesis, semisynthesis from readily available natural precursors is an attractive alternative for producing Ecliptasaponin D and its analogs for biological studies.

While specific SAR studies on Ecliptasaponin D are not extensively reported, general principles for triterpenoid saponins can be applied. researchgate.net To investigate the structure-activity relationships of Ecliptasaponin D, a series of derivatives could be synthesized by modifying key functional groups.

Potential modifications could include:

Esterification or amidation of the C-28 carboxylic acid: This would probe the importance of the acidic functionality for biological activity.

Acylation or etherification of the C-3 and C-16 hydroxyl groups: This would explore the role of these hydroxyl groups in hydrogen bonding interactions with biological targets.

Modification of the C-12 double bond: Hydrogenation or epoxidation could reveal the significance of this structural feature.

These modifications would provide a library of compounds to test for various biological activities, helping to identify the key pharmacophoric features of Ecliptasaponin D.

The synthesis of novel analogs of Ecliptasaponin D could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Aglycone Modifications:

Starting from a related natural triterpenoid with a different oxidation pattern and performing chemical transformations to introduce the functionalities of the Ecliptasaponin D aglycone.

Utilizing biosynthetic pathways by feeding precursor molecules to plant cell cultures or engineered microorganisms to produce novel aglycones. nih.gov

Sugar Moiety Modifications:

Glycosylation with different sugars: The glucose moiety could be replaced with other monosaccharides (e.g., rhamnose, xylose) or oligosaccharides to investigate the influence of the sugar part on activity.

Synthesis of C-glycosides: Replacing the O-glycosidic linkage with a more stable C-glycosidic bond could lead to analogs with increased metabolic stability. bohrium.com

Enzymatic glycosylation: Utilizing glycosyltransferases (UGTs) to attach different sugar units to the aglycone in a regio- and stereoselective manner. nih.govnih.gov

Report on the Feasibility of an Article on the Green Synthesis of Ecliptasaponin D

Subject: Assessment of Available Literature for an Article on the Chemical Synthesis of Ecliptasaponin D and the Application of Green Chemistry Principles.

Following a comprehensive and targeted search of scientific databases and scholarly articles, it has been determined that there is no publicly available scientific literature detailing the total chemical synthesis of Ecliptasaponin D. Consequently, no publications exist regarding the application of green chemistry principles to the synthetic methodologies of this specific compound.

Ecliptasaponin D is a known triterpenoid glucoside isolated from the plant Eclipta prostrata (formerly Eclipta alba). medchemexpress.com Research has focused on its isolation from natural sources and the characterization of its biological activities, which include anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects. medchemexpress.commedchemexpress.com

However, the core topic of the proposed article—"Synthetic Chemistry Approaches to Ecliptasaponin D and its Bioactive Analogs," specifically section 4.3, "Application of Green Chemistry Principles in Ecliptasaponin D Synthetic Methodologies"—cannot be addressed due to the absence of foundational research on its total synthesis. The creation of scientifically accurate and informative content requires existing, peer-reviewed data, which is not available for this particular subject.

While there is extensive literature on the principles of green chemistry primescholars.comrsc.orgnumberanalytics.com and their application to the synthesis of other natural products and pharmaceuticals, mdpi.comnih.govnih.gov these examples cannot be directly and accurately extrapolated to a hypothetical synthesis of Ecliptasaponin D without violating the principles of scientific accuracy. Discussions on green chemistry in the context of saponins have largely centered on:

Biosynthesis and Biotechnological Production: Utilizing engineered microorganisms or plant tissue cultures to produce saponins, which is distinct from chemical synthesis.

Hemisynthesis: The chemical modification of closely related saponins isolated from natural sources to create analogs. scirp.org

Green Extraction Techniques: Using environmentally friendly methods to isolate saponins from plant material.

Use as Green Reagents: Employing saponins as natural surfactants in other processes, such as the synthesis of nanoparticles. taylorfrancis.com

None of these areas fulfill the specified requirement of discussing green chemistry within the framework of a total synthetic route to Ecliptasaponin D.

It is not possible to generate a thorough, informative, and scientifically accurate article on the application of green chemistry principles in the synthetic methodologies of Ecliptasaponin D as requested. The prerequisite for such an article—a published total synthesis of the compound—does not appear to exist. Proceeding with the article would necessitate speculation and the introduction of information outside the explicit scope of Ecliptasaponin D, directly contradicting the user's instructions.

Pharmacological and Biological Research of Ecliptasaponind in Preclinical Models

In Vivo Pharmacological Efficacy in Animal Models

Hair Growth Promoting Activities in Appropriate Rodent Hair Follicle Cycle Models

Research into the hair growth-promoting properties of Eclipta alba (L.) Hassk., a plant recognized for its rich phytochemical profile, has included investigations into its effects on the hair follicle cycle in rodent models. Ecliptasaponin D is identified as one of the key triterpenoid (B12794562) glycosides present in Eclipta alba, contributing to its various pharmacological activities, including those related to hair regeneration. Studies utilizing extracts of Eclipta alba have provided preliminary evidence for its efficacy in modulating the hair growth cycle in preclinical settings.

Preclinical Investigations in Rodent Models

Studies employing rodent models have focused on assessing the ability of Eclipta alba extracts to influence the transition of hair follicles from the resting (telogen) phase to the active growth (anagen) phase. These investigations typically involve topical application of extracts to depilated or shaved skin, followed by histological and macroscopic evaluation of hair regrowth and follicle status.

One study reported on the effects of the methanol (B129727) extract of Eclipta alba in pigmented C57BL/6 mice, which were synchronized to the telogen phase of their hair growth cycle. Topical application of the extract demonstrated a dose-dependent promotion of the telogen-to-anagen transition. Specifically, at a concentration of 3.2 mg per 15 cm² of skin, the methanol extract induced the anagen phase in 87.5% of the treated animals. A lower dose of 1.6 mg per 15 cm² resulted in a 50% incidence of anagen phase transition nih.gov.

Further research utilizing a petroleum ether extract of Eclipta alba in albino rats also indicated significant hair growth-promoting effects. When applied topically, this extract was observed to increase the number of hair follicles entering the anagenic phase. Quantitative analysis revealed that a 5% concentration of the petroleum ether extract led to a higher count of hair follicles in the anagenic phase (69 ± 4) compared to untreated control groups (47 ± 13) nih.govresearchgate.net. These findings suggest that constituents within the Eclipta alba extract, including Ecliptasaponin D, may play a role in stimulating follicular activity and prolonging the anagen phase of the hair cycle.

Table 1: Effect of Eclipta alba Methanol Extract on Anagen Phase Transition in C57BL/6 Mice

| Treatment Group | Dose (mg/15 cm²) | Percentage of Animals Showing Anagen Phase |

| Methanol Extract | 3.2 | 87.5% |

| Methanol Extract | 1.6 | 50.0% |

| Control (Vehicle) | N/A | Not specified |

Table 2: Effect of Eclipta alba Petroleum Ether Extract on Anagenic Hair Follicles in Albino Rats

| Treatment Group | Concentration | Mean Number of Hair Follicles in Anagenic Phase |

| Petroleum Ether Extract | 5% | 69 ± 4 |

| Control (Vehicle) | N/A | 47 ± 13 |

These preclinical observations highlight the potential of Eclipta alba extracts, which contain Ecliptasaponin D, to positively influence the hair follicle cycle by promoting entry into and progression through the anagen phase.

Compound List:

Ecliptasaponin D

Eclipta alba (L.) Hassk.

Mechanisms of Action and Molecular Targets of Ecliptasaponind

Investigation of Receptor Binding and Ligand-Target Interactions

The direct binding of a compound to its molecular target is a critical first step in its mechanism of action. Techniques such as affinity chromatography and Surface Plasmon Resonance (SPR) are instrumental in identifying and characterizing these interactions. Affinity chromatography separates molecules based on a highly specific and reversible binding interaction between a ligand (the compound) and its target protein, which is immobilized on a chromatography matrix. cytivalifesciences.com

Currently, specific studies detailing the receptor binding profile or direct molecular targets of Ecliptasaponin D using affinity chromatography or SPR are not extensively available in peer-reviewed literature. Future research employing these methodologies would be crucial to identify the primary protein targets of Ecliptasaponin D and to quantify the binding affinity and kinetics of these interactions, providing a foundational understanding of its pharmacological effects.

Elucidation of Intracellular Signaling Pathway Modulation

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, dictating cellular responses. nih.govnih.gov Many natural compounds exert their effects by modulating these pathways. While research on Ecliptasaponin D is nascent, studies on other compounds from Eclipta prostrata, particularly the structurally related Ecliptasaponin A, provide context for potential areas of investigation.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes c-Jun N-terminal kinases (JNKs) and p38 MAPKs, which are often associated with stress responses and apoptosis. nih.govamegroups.org

Specific data on the effect of Ecliptasaponin D on the MAPK/ERK pathway is not currently available. However, studies on Ecliptasaponin A have shown that it can modulate this cascade in non-small cell lung cancer (NSCLC) cells. amegroups.org Research indicates that Ecliptasaponin A treatment leads to the phosphorylation and activation of Apoptosis Signal-Regulating Kinase 1 (ASK1), JNK, and p38, while reducing the phosphorylation levels of ERK. amegroups.org The activation of the ASK1/JNK pathway by Ecliptasaponin A has been directly linked to the induction of apoptosis in these cancer cells. nih.govamegroups.org

Table 1: Observed Effects of Ecliptasaponin A on MAPK Pathway Components in NSCLC Cells

| Protein Target | Observed Effect of Ecliptasaponin A | Downstream Consequence | Reference |

|---|---|---|---|

| ASK1 | ↑ Phosphorylation (Activation) | Activation of JNK and p38 | amegroups.org |

| JNK | ↑ Phosphorylation (Activation) | Promotion of Apoptosis | nih.govamegroups.org |

| p38 | ↑ Phosphorylation (Activation) | Contribution to Stress Response | amegroups.org |

This table summarizes findings related to Ecliptasaponin A, as specific data for Ecliptasaponin D is not available.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. globalsciencebooks.infomdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes and cytokines. globalsciencebooks.infonih.gov Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. researchgate.net

Direct studies on Ecliptasaponin D's interaction with the NF-κB pathway have not been published. However, evidence from related compounds suggests this is a relevant pathway. Ecliptasaponin A has been reported to exert anti-inflammatory effects by inhibiting the HMGB1/TLR4/NF-κB pathway. medchemexpress.com Furthermore, a methanolic extract of Eclipta prostrata was shown to attenuate inflammation in a murine asthma model through the inhibition of NF-κB activation. nih.gov These findings suggest that saponins (B1172615) from Eclipta prostrata may generally target the NF-κB signaling cascade.

Apoptosis is a form of programmed cell death essential for normal development and tissue homeostasis, regulated by proteins such as the Caspase family and the Bcl-2 family. mdpi.com The cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). Many anti-cancer agents function by inducing apoptosis or causing cell cycle arrest. iiarjournals.org

While the direct effects of Ecliptasaponin D on these pathways are uncharacterized, extensive research on Ecliptasaponin A demonstrates potent pro-apoptotic activity in human lung cancer cells. nih.gov Ecliptasaponin A induces apoptosis in a dose-dependent manner, which is characterized by the activation and cleavage of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). nih.gov This activation of the caspase cascade is a hallmark of apoptotic cell death. nih.gov

Table 2: Pro-Apoptotic Effects of Ecliptasaponin A in Human Lung Cancer Cells

| Pathway Component | Effect of Ecliptasaponin A | Method of Detection | Reference |

|---|---|---|---|

| Apoptosis Induction | Induces dose-dependent apoptosis | Flow Cytometry (Annexin V/PI staining) | nih.gov |

| Caspase-3 | ↑ Cleavage (Activation) | Western Blot | nih.gov |

| Caspase-8 | ↑ Cleavage (Activation) | Western Blot | nih.gov |

This table summarizes findings related to Ecliptasaponin A, as specific data for Ecliptasaponin D is not available.

The Nrf2/Keap1 pathway is the primary regulator of cellular defense against oxidative stress. nih.gov Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation. mdpi.com In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of numerous antioxidant and cytoprotective enzymes. researchgate.netresearchgate.net

The activation of the Nrf2/Keap1 pathway by Ecliptasaponin D has not been specifically investigated. However, extracts from Eclipta prostrata are noted for their antioxidant properties, suggesting that constituent compounds may engage this protective pathway. medchemexpress.comnih.gov Many natural products, including flavonoids and terpenoids, are known activators of the Nrf2 pathway, making this a plausible, yet unconfirmed, mechanism for saponins from this plant. mdpi.comsemanticscholar.org

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. frontiersin.orgexplorationpub.com Aberrant activation of this pathway is a common feature in many cancers, making it a key therapeutic target. nih.govresearchgate.net

There is no direct evidence detailing the effects of Ecliptasaponin D on the PI3K/Akt/mTOR pathway. However, research on other compounds from Eclipta prostrata indicates a potential for interaction. For instance, some studies suggest that extracts from the plant can inhibit the PI3K/AKT signaling pathway in hepatoma cells. researchgate.net Additionally, echinocystic acid, another triterpene found in the plant, has been shown to inhibit the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells. researchgate.net These findings highlight the need for future studies to determine if Ecliptasaponin D shares this mechanism of action.

Enzyme Inhibition/Activation Studies (e.g., kinases, phosphatases, proteases)

Comprehensive searches of scientific literature and biomedical databases did not yield specific studies detailing the inhibitory or activational effects of isolated Ecliptasaponin D on kinases, phosphatases, or proteases. While extracts of Eclipta prostrata and other related saponins, such as Ecliptasaponin A, have been investigated for their effects on various enzymatic pathways, including those involving kinases like JNK and p38, this specific data for Ecliptasaponin D is not available. semanticscholar.orgamegroups.orgnih.gov

Therefore, there is no specific research data to present in a table format regarding the enzyme inhibition or activation by Ecliptasaponin D.

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis to Identify Global Molecular Responses

There is a significant lack of research on the global molecular responses to Ecliptasaponin D. Transcriptomic and proteomic analyses, which are crucial for understanding how a compound affects gene and protein expression on a large scale, have not been specifically conducted for Ecliptasaponin D. Studies on related compounds and extracts from Eclipta prostrata suggest that saponins can influence pathways related to apoptosis and inflammation, but these findings cannot be directly attributed to Ecliptasaponin D without specific experimental evidence. amegroups.orgnih.gov

Consequently, no data is available to construct a table on gene expression or proteomic changes induced by Ecliptasaponin D.

Membrane Interaction and Permeability Modulation Studies

Specific studies focusing on the interaction of Ecliptasaponin D with cell membranes or its effects on membrane permeability are not found in the current body of scientific literature. Saponins, as a class of compounds, are known for their surfactant properties and their ability to interact with membrane components, such as cholesterol, which can lead to changes in membrane fluidity and permeability. However, without direct experimental data on Ecliptasaponin D, any discussion on its specific effects would be speculative.

As such, there is no available data to present in a table regarding the membrane interaction and permeability modulation by Ecliptasaponin D.

Structure Activity Relationships Sar and Rational Design of Ecliptasaponind Derivatives

Identification of Pharmacophores and Key Structural Motifs Responsible for Biological Potency

The pharmacophore of a molecule represents the essential ensemble of steric and electronic features necessary for optimal interaction with a biological target unina.itresearchgate.net. For saponins (B1172615) like EcliptasaponinD, which are glycosylated triterpenoids or steroids, SAR studies typically focus on identifying the critical components that confer biological activity. While specific pharmacophore models for this compound are not extensively detailed in the provided search results, general principles for saponins suggest that the aglycone scaffold and specific hydroxyl groups or ester linkages on this scaffold are often critical for interaction with biological targets. The sugar chains (glycones) also play a significant role, influencing solubility, cell permeability, and interaction with specific receptors or enzymes. Identifying these key motifs allows for targeted modifications to optimize potency and selectivity.

Impact of Glycosylation Patterns, Number, and Positions on Bioactivity and Selectivity

Glycosylation, the attachment of sugar moieties to an aglycone, profoundly influences the physicochemical and biological properties of saponins chromatographyonline.comglycanage.commdpi.comnih.gov. For this compound, the type, number, and position of the attached sugar residues are critical determinants of its bioactivity and selectivity.

Type of Sugars: Different monosaccharides and oligosaccharides can confer varying degrees of water solubility and affinity for specific biological targets. For instance, the presence of acidic sugars like sialic acid can influence protein half-life by evading clearance mechanisms nih.gov.

Position of Glycosylation: The specific carbon atoms on the aglycone to which the sugar chains are attached are crucial. Modifications at different glycosylation sites can lead to significant changes in the molecule's three-dimensional conformation, thereby impacting its interaction with biological targets and its resulting pharmacological activity mdpi.com.

While specific data on this compound's glycosylation patterns and their precise impact are limited in the provided search results, studies on other glycosides indicate that these variations are key to fine-tuning bioactivity and selectivity mdpi.comuoanbar.edu.iq.

Role of the Aglycone Structure (Triterpenoid Scaffold) in Modulating Pharmacological Effects

The aglycone, the non-sugar component of a glycoside, is often considered the primary determinant of its pharmacological activity uoanbar.edu.iqwikipedia.org. In the case of this compound, the triterpenoid (B12794562) scaffold is central to its biological actions. Triterpenoid saponins are broadly classified based on their skeletons, such as pentacyclic oleanane (B1240867), ursane, and lupane (B1675458) types nih.gov.

The specific arrangement of rings, the presence and position of hydroxyl groups, double bonds, and other functional groups within the triterpenoid structure significantly influence:

Target Binding Affinity: The shape and chemical properties of the aglycone dictate how effectively it can bind to specific protein targets, such as enzymes or receptors uoanbar.edu.iqwikipedia.org.

Membrane Interaction: The lipophilicity conferred by the aglycone is critical for its ability to interact with and penetrate cell membranes, which is often a prerequisite for intracellular targets nih.govnih.gov.

For this compound, the specific triterpenoid structure provides the core framework upon which the glycosylation occurs, and variations in this scaffold would likely lead to substantial changes in its pharmacological profile.

Rational Design and Synthesis of this compound Derivatives with Enhanced Potency, Specificity, or Improved Pharmacological Profiles

Rational design involves leveraging SAR data to synthesize novel compounds with improved therapeutic properties nih.govrsc.org. For this compound, this would entail modifying specific structural features based on an understanding of their contribution to biological activity.

Strategies for developing this compound derivatives could include:

Aglycone Modification: Synthesizing analogs with altered triterpenoid skeletons, different functional group substitutions (e.g., adding or removing hydroxyl groups, introducing double bonds), or modifying existing side chains to enhance target binding or alter pharmacokinetic properties.

Glycosylation Engineering: Creating derivatives with varied sugar compositions, chain lengths, or attachment points. This could involve selective deglycosylation, regioselective glycosylation, or the introduction of non-natural sugars to improve stability, bioavailability, or target specificity.

Hybrid Molecules: Combining structural elements of this compound with other known bioactive moieties to create hybrid compounds with synergistic effects or novel mechanisms of action.

The synthesis of such derivatives, guided by SAR studies, aims to achieve enhanced potency against specific targets, improved selectivity to minimize off-target effects, and better pharmacokinetic profiles (e.g., increased stability, improved absorption, or modulated metabolism) studysmarter.co.uknih.govnih.gov.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding ligand-target interactions and guiding rational drug design plos.orgresearchgate.netrsc.orgfrontierspartnerships.orgmdpi.com. These methods allow researchers to predict how this compound and its potential derivatives bind to their biological targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (this compound or its analog) within the active site of a target protein. Docking studies can identify key amino acid residues in the binding pocket that interact with specific features of the ligand, providing insights into the pharmacophore and guiding structural modifications plos.orgmdpi.comnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, revealing the stability of the binding pose, conformational changes, and the nature of transient interactions. This dynamic information is crucial for understanding the binding mechanism and refining ligand design for improved efficacy and stability plos.orgresearchgate.netrsc.orgfrontierspartnerships.org.

By employing these computational strategies, researchers can virtually screen libraries of this compound derivatives, prioritize promising candidates for synthesis, and gain a deeper mechanistic understanding of their biological activity, thereby accelerating the drug discovery process.

Compound List:

this compound

Future Research Directions and Advanced Translational Perspectives in Preclinical Development

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics) for Systems-Level Understanding

A critical step in the preclinical development of Ecliptasaponin D is to achieve a comprehensive, systems-level understanding of its mechanism of action. The application of multi-omics technologies can move research beyond single-target interactions to a holistic view of the compound's effects on complex biological systems. nih.govspringernature.com Integrating genomics, proteomics, metabolomics, and lipidomics will allow for the characterization of the global molecular changes induced by Ecliptasaponin D treatment in preclinical models. nih.gov

Genomics and Transcriptomics: These approaches can identify genes and signaling pathways that are modulated by Ecliptasaponin D. By analyzing changes in gene expression profiles, researchers can formulate hypotheses about the compound's primary targets and downstream effects.

Proteomics: This allows for the large-scale analysis of proteins and their post-translational modifications, providing a direct link between genetic expression and functional cell machinery. d-nb.info Proteomic studies can uncover the specific proteins that physically interact with Ecliptasaponin D or whose expression levels are altered, thereby validating genomic findings and revealing functional consequences. mpg.de

Metabolomics and Lipidomics: As the downstream output of genomic and proteomic activity, the metabolome and lipidome offer a functional readout of the cellular state. mdpi.com Analyzing shifts in metabolite and lipid profiles following Ecliptasaponin D exposure can identify perturbed metabolic pathways, offering insights into both efficacy and potential off-target effects. frontiersin.org

The integration of these datasets is a powerful strategy for discovering novel biomarkers of response, identifying mechanisms of action, and building predictive models of the compound's activity. mdpi.comelucidata.io This systems biology approach is essential for a data-driven progression through the preclinical pipeline. mdpi.com

Table 1: Potential Applications of Multi-Omics in Ecliptasaponin D Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Genomics/Transcriptomics | Which genes and pathways are affected by Ecliptasaponin D? | Identification of drug targets and signaling networks. |

| Proteomics | Which proteins interact with or are modulated by Ecliptasaponin D? | Validation of targets and understanding of functional changes. |

| Metabolomics | How does Ecliptasaponin D alter cellular metabolism? | Insight into metabolic reprogramming and functional impact. |

| Lipidomics | Does Ecliptasaponin D affect lipid signaling or membrane composition? | Understanding of effects on cellular membranes and signaling lipids. |

| Integrated Analysis | What is the complete mechanism of action? | A holistic model of drug action, biomarker discovery, and prediction of efficacy. |

Development of Advanced Drug Delivery Systems for Ecliptasaponin D in Preclinical Models (e.g., Nanoparticles, Liposomes, Microencapsulation)

Many natural products, despite potent biological activity, face challenges in preclinical development due to poor solubility, low bioavailability, and lack of target specificity. Advanced drug delivery systems offer a promising solution to overcome these limitations for Ecliptasaponin D. nih.gov By encapsulating the compound in novel carriers, its pharmacokinetic profile and therapeutic efficacy can be significantly enhanced. iipseries.org

Nanoparticles: Polymeric and lipid-based nanoparticles can improve the solubility and stability of Ecliptasaponin D in circulation. nih.gov Their small size allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and their surfaces can be modified with targeting ligands for active delivery to specific cell types.

Liposomes: These vesicles, composed of lipid bilayers, are highly biocompatible and can encapsulate both hydrophilic and hydrophobic compounds. nih.govresearchgate.net Liposomal formulations of Ecliptasaponin D could reduce systemic toxicity and provide sustained release of the compound, improving its therapeutic index. preprints.org

Microencapsulation: This technique involves enclosing the compound within a polymeric shell, which can be designed for controlled release. researchgate.net Microencapsulation is particularly useful for protecting the compound from degradation and for achieving prolonged local delivery in preclinical models.

The development of these formulations will be a crucial step in translating the in vitro activities of Ecliptasaponin D into in vivo efficacy.

Table 2: Comparison of Advanced Drug Delivery Systems for Ecliptasaponin D

| Delivery System | Primary Advantage | Potential Application in Preclinical Models |

|---|---|---|

| Nanoparticles | Enhanced stability, solubility, and potential for active targeting. | Systemic administration in cancer or inflammation models. |

| Liposomes | High biocompatibility, reduced toxicity, sustained release. nih.gov | Intravenous delivery to improve circulation time and reduce off-target effects. |

| Microencapsulation | Controlled and prolonged release, protection from degradation. researchgate.net | Localized delivery (e.g., intratumoral injection) for sustained therapeutic effect. |

Exploration of Combination Therapies with Ecliptasaponin D and Established Agents in Preclinical Settings

Complex diseases such as cancer often require multi-pronged therapeutic approaches to overcome resistance and improve outcomes. Investigating Ecliptasaponin D in combination with established therapeutic agents is a logical next step in its preclinical evaluation. The goal of combination therapy is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. nih.gov Phytochemicals are often evaluated for their potential as adjuvants in anticancer therapies. amegroups.org

Future preclinical studies should be designed to:

Identify Synergy: Systematically screen Ecliptasaponin D against a panel of approved drugs (e.g., chemotherapeutics, targeted agents) in relevant cell culture models to identify synergistic, additive, or antagonistic interactions.

Elucidate Mechanisms of Synergy: Once synergistic combinations are identified, further studies should focus on understanding the underlying molecular mechanisms. For example, Ecliptasaponin D might inhibit a resistance pathway, sensitizing cells to the co-administered agent.

This strategy could position Ecliptasaponin D as a valuable component of a multi-drug regimen, potentially allowing for lower doses of conventional agents and thereby reducing toxicity. nih.gov

Development of Novel Ecliptasaponin D-Based Research Probes for Target Engagement Studies

To definitively identify the molecular targets of Ecliptasaponin D within a cell, the development of chemical probes is an indispensable research direction. These probes are modified versions of the parent compound that incorporate a reporter tag (e.g., a fluorophore, biotin, or a photo-affinity label) without significantly altering the compound's biological activity.

The development of such probes would enable:

Target Identification: Using techniques like affinity chromatography or chemical proteomics, a biotinylated Ecliptasaponin D probe could be used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

Visualization of Subcellular Localization: A fluorescently tagged Ecliptasaponin D probe would allow for direct visualization of the compound's accumulation within specific cellular compartments using advanced microscopy techniques.

Quantification of Target Engagement: Probes can be used in assays to quantify the extent to which Ecliptasaponin D binds to its target(s) in living cells or in vivo, providing crucial information for establishing a relationship between target occupancy and biological effect.

Creating these research tools is a sophisticated but necessary step to move from observing a biological effect to understanding its precise molecular origin.

Investigation of New Biological Activities and Therapeutic Applications in Emerging Disease Models

While the parent plant Eclipta prostrata has been associated with a range of biological activities, including anticancer and hepatoprotective effects, the specific activities of Ecliptasaponin D are not well-defined. nih.govresearchgate.net A key future direction is the systematic screening of this purified compound across a diverse array of disease models to uncover novel therapeutic applications.

Particular focus should be placed on emerging preclinical models that more accurately recapitulate human disease:

Organoid Cultures: These three-dimensional structures mimic the architecture and function of human organs and tumors. mdpi.com Testing Ecliptasaponin D on patient-derived organoids could provide valuable insights into its potential efficacy in specific cancer types or other diseases. mdpi.com

Models of Emerging Infectious Diseases: Given the antimicrobial properties reported for Eclipta prostrata extracts, Ecliptasaponin D should be evaluated against panels of clinically relevant pathogens, including those that represent emerging health threats. nih.govnih.gov

Models of Neurodegenerative and Metabolic Diseases: The anti-inflammatory and antioxidant activities suggested for related compounds warrant the investigation of Ecliptasaponin D in preclinical models of diseases where these processes play a critical role. mdpi.com

This exploratory screening could significantly broaden the therapeutic potential of Ecliptasaponin D beyond its initially hypothesized applications.

Standardization of Ecliptasaponin D Source Material and Quality Control for Research Reproducibility

Reproducibility is a cornerstone of preclinical research. To ensure that findings related to Ecliptasaponin D are consistent and comparable across different laboratories, rigorous standardization of the compound is essential. The chemical composition of plant extracts can vary significantly based on geography, harvest time, and extraction methods.

Future efforts must focus on:

Development of Certified Reference Materials: The availability of highly purified and well-characterized Ecliptasaponin D as a reference standard is critical for accurate quantification and identification. made-in-china.com

Standardized Analytical Methods: Establishing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), for the qualitative and quantitative analysis of Ecliptasaponin D in both raw plant material and purified samples. researchgate.netchemfaces.com

Comprehensive Quality Control Protocols: Implementing strict quality control measures for every batch of Ecliptasaponin D used in preclinical studies. This includes confirming identity, purity (e.g., >98%), and stability over time. made-in-china.com

Adherence to these standardization principles will ensure the reliability of preclinical data and is a prerequisite for any potential regulatory submission in the future.

Q & A

Basic Research Questions

How can Ecliptasaponin D be reliably identified and characterized in plant extracts?

Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise identification. Validate results by comparing retention times and fragmentation patterns with authenticated standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for triterpenoid saponins (e.g., oleanane-type aglycone peaks at δ 5.0–6.0 ppm in H-NMR) . Ensure purity (>95%) via analytical HPLC and report full spectral data in supplementary materials .

What experimental designs are optimal for isolating Ecliptasaponin D while minimizing degradation?

Methodological Answer : Optimize extraction using ethanol-water gradients (e.g., 70% ethanol at 50°C) to preserve thermolabile glycosides. Implement lyophilization instead of rotary evaporation to avoid thermal degradation. Include negative controls (e.g., solvent-only extractions) and validate stability via accelerated aging studies under varying pH and temperature conditions .

How should researchers address variability in Ecliptasaponin D yields across plant sources?

Methodological Answer : Standardize plant material by geographic origin, harvest season, and post-harvest processing. Use metabolomic profiling to correlate yield with environmental factors (e.g., soil composition, UV exposure). Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables .

Advanced Research Questions

What mechanisms underlie Ecliptasaponin D’s hepatoprotective effects, and how can they be experimentally validated?

Methodological Answer : Design in vitro assays using primary hepatocytes or HepG2 cells to assess antioxidant (e.g., SOD, CAT activity) and anti-inflammatory (e.g., NF-κB inhibition) pathways. For in vivo validation, use CCl4-induced liver injury models in rodents, measuring serum ALT/AST levels and histopathological changes. Employ siRNA knockdown or CRISPR-Cas9 to confirm target genes (e.g., Nrf2, TNF-α) .

How can contradictory data on Ecliptasaponin D’s cytotoxicity be resolved?

Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., cell line selection, exposure duration, and dose ranges). Perform meta-analyses of existing studies, highlighting variables like purity (>95% vs. crude extracts) or solvent carriers (DMSO vs. ethanol). Use isobolographic analysis to assess synergies/antagonisms with co-administered compounds .

What strategies optimize pharmacokinetic profiling of Ecliptasaponin D in preclinical models?

Methodological Answer : Employ LC-MS/MS for quantification in plasma/tissue homogenates. Use deuterated internal standards (e.g., Ecliptasaponin D-d6) to correct for matrix effects. Conduct dose-escalation studies in rodents to calculate AUC, , and bioavailability. Compare oral vs. intravenous administration to assess first-pass metabolism .

How should researchers design studies to evaluate Ecliptasaponin D’s synergistic effects with other phytochemicals?

Methodological Answer : Use factorial design experiments to test combinations (e.g., Ecliptasaponin D + curcumin). Apply the Chou-Talalay method to calculate combination indices (CI) and determine additive/synergistic effects. Validate findings in 3D tumor spheroid models or patient-derived organoids for translational relevance .

Data Analysis and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products